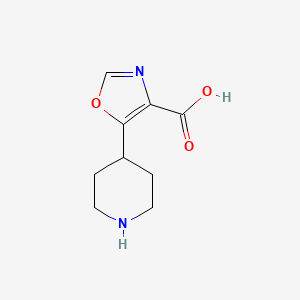

5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid

Description

5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted with a piperidine ring at position 5 and a carboxylic acid group at position 2. This scaffold is of interest in medicinal chemistry due to its versatility in drug design, particularly for central nervous system (CNS) targets and protease inhibitors.

Propriétés

IUPAC Name |

5-piperidin-4-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-9(13)7-8(14-5-11-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTPJAZEJBTADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Activation of Carboxylic Acid Derivatives

One well-documented method involves the activation of carboxylic acids or their derivatives using carbodiimide reagents such as CDI (carbonyldiimidazole), followed by cyclization with ethyl isocyanoacetate to form the oxazole ring.

- Activation of the carboxylic acid (or ester) with CDI in acetonitrile at around 40°C.

- Addition of ethyl isocyanoacetate and a base like DBU to facilitate cyclization.

- Hydrolysis of ester groups under basic or acidic conditions to obtain the free carboxylic acid.

- Final deprotection of the Boc group if necessary, often using HCl in ethyl acetate.

Research findings:

Heiser et al. demonstrated this approach, achieving yields of 77–98% for oxazole derivatives with various amino acid precursors. The process is adaptable for synthesizing the piperidinyl derivatives by starting with Boc-protected piperidine amino acids (e.g., N-Boc-piperidin-4-amine).

Synthesis via Cyclization of N-Substituted Amino Acids

Another approach involves synthesizing N-substituted amino acids that contain the oxazole ring as part of their backbone, followed by functional group modifications.

Preparation of N-Boc-piperidin-4-yl amino acids:

Starting from commercially available Boc-protected piperidine derivatives, the amino acid backbone is constructed via standard peptide coupling or nucleophilic substitution reactions.Oxazole ring formation:

Activation of the carboxyl group with CDI or DCC, followed by cyclization with isocyano compounds, yields the oxazole ring attached to the piperidine.Final modifications:

Hydrolysis and deprotection steps lead to the free carboxylic acid.

Research findings:

Kamal et al. described the use of DCC and CDI for activating carboxylic acids, with subsequent cyclization to form oxazoles, achieving high yields and purity.

Industrial and Large-Scale Synthesis

For large-scale production, continuous flow reactors and optimized reaction conditions are employed, focusing on maximizing yield and minimizing impurities. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are carefully controlled.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Activation Reagent | Cyclization Agent | Key Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Classical Activation | Carboxylic acid derivatives (e.g., Boc-protected amino acids) | CDI or DCC | Ethyl isocyanoacetate | 40°C, acetonitrile | 77–98% | Suitable for diverse derivatives |

| Alternative Activation | N-Boc-piperidin-4-amine | DCC | Isocyanides or halogenated precursors | Room temperature | 70–85% | Useful for optically pure compounds |

| Industrial Synthesis | Similar to above | Continuous flow systems | Same as classical | Optimized parameters | High yield, scalable | Emphasizes process efficiency |

Research Findings and Analysis

Reaction Efficiency:

Activation of carboxylic acids with CDI or DCC, followed by cyclization with ethyl isocyanoacetate, provides high yields and regioselectivity, as demonstrated in multiple studies.Functional Group Compatibility:

The methods tolerate various protecting groups, notably Boc, enabling selective deprotection and functionalization.Yield Optimization:

Use of alternative activation reagents such as DPPA (diphenylphosphoryl azide) can minimize racemization and improve stereochemical integrity, especially for chiral amino acids.Scale-Up Potential:

Continuous flow synthesis techniques have been successfully employed for large-scale production, offering improved safety and reproducibility.

Notes and Recommendations

Choice of Activation Reagent:

CDI is preferred for its mildness and high efficiency, but DCC or DPPA may be employed to reduce racemization.Protecting Groups:

Boc protection is standard, but other groups like tert-butoxycarbonyl (Boc) or Fmoc can be used depending on downstream applications.Deprotection Conditions:

Acidic conditions (e.g., HCl in EtOAc) are effective but require careful control to prevent decomposition of sensitive oxazole rings.Purification: Recrystallization and chromatography (silica gel, preparative HPLC) are standard for obtaining pure compounds.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced piperidine-oxazole derivatives.

Substitution: Formation of halogenated derivatives of the compound.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid typically involves the reaction of piperidine derivatives with oxazole precursors. The compound features a piperidine ring attached to an oxazole moiety, which contributes to its biological properties. The structural integrity of this compound is crucial for its activity, as variations in the substituents can significantly affect its pharmacological profile .

Anticancer Properties

Recent studies have identified 5-(Piperidin-4-yl)-1,3-oxazole derivatives as potential agonists for human caseinolytic protease P (HsClpP), a target implicated in cancer therapy. This protease plays a role in the degradation of misfolded proteins, and its modulation could enhance the efficacy of cancer treatments. The ability of these compounds to interact with HsClpP suggests they may serve as lead compounds for developing novel anticancer agents.

Neuroprotective Effects

Some derivatives of this compound have shown neuroprotective effects in preclinical models. Research indicates that these compounds may help mitigate neurodegenerative processes by modulating neurotransmitter systems or reducing oxidative stress . This property makes them candidates for further investigation in treating conditions such as Alzheimer's disease.

Peptidomimetics

The compound serves as a building block for synthesizing peptidomimetics, which are designed to mimic the structure and function of peptides while offering improved stability and bioavailability. The incorporation of the oxazole ring enhances the conformational rigidity and specificity of these molecules, making them suitable for targeting specific biological pathways .

Chemical Libraries

This compound derivatives are utilized in creating DNA-encoded chemical libraries. These libraries are valuable in high-throughput screening for drug discovery, allowing researchers to identify lead compounds that exhibit desired biological activities against various targets .

Case Study 1: Anticancer Activity Evaluation

In a recent study, a series of 5-(Piperidin-4-yl)-1,3-oxazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that specific modifications to the oxazole ring significantly enhanced cytotoxicity compared to unmodified controls. These findings underscore the importance of structural optimization in drug design.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Derivative A | 10 | HsClpP |

| Derivative B | 25 | HsClpP |

| Derivative C | 15 | HsClpP |

Case Study 2: Neuroprotective Properties

Another investigation focused on assessing the neuroprotective potential of selected derivatives in models of oxidative stress-induced neuronal damage. Compounds demonstrated significant protective effects, reducing cell death by up to 60% when compared to untreated controls .

| Compound | % Cell Viability | Mechanism |

|---|---|---|

| Derivative X | 80% | Antioxidant activity |

| Derivative Y | 75% | Neurotransmitter modulation |

Mécanisme D'action

The mechanism of action of 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The Boc-protected analog (Table 1, row 2) serves as a synthetic precursor, offering improved handling during coupling reactions due to reduced basicity of the piperidine nitrogen .

- Halogenated derivatives (e.g., bromo/fluoro-substituted phenyl groups) exhibit increased lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .

Key Findings :

- The piperidinyl group in the target compound may facilitate interactions with amine-binding pockets in enzymes (e.g., acetylcholinesterase) or neurotransmitter receptors .

- Vasoactive oxazole derivatives (Table 2, row 2) demonstrate concentration-dependent effects, suggesting structural flexibility in modulating vascular tone .

- Steric modifications (e.g., 3-methylphenyl in ) reduce potency compared to smaller substituents, highlighting the importance of spatial compatibility in target binding.

Activité Biologique

5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a piperidine ring fused to an oxazole ring, which contributes to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 222.24 g/mol

- CAS Number : 1874188-40-5

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may modulate enzymatic activity, leading to significant biological effects. The exact pathways are still under investigation, but preliminary studies suggest interactions with targets involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL . The structural similarity of this compound to these active compounds suggests potential efficacy in antimicrobial applications.

Anticancer Properties

Studies have identified 5-(Piperidin-4-yl)-1,3-oxazole derivatives as potential agonists for human caseinolytic protease P (HsClpP), a target in cancer therapy. One derivative exhibited an IC of 3.1 µM against hepatocellular carcinoma (HCC) cells, significantly higher than conventional treatments like sorafenib . This suggests a promising avenue for further development in oncology.

Case Studies

- Antimicrobial Efficacy : In a study assessing various oxazole derivatives, it was found that compounds similar to this compound displayed potent antibacterial effects against multiple bacterial strains. The study highlighted the need for further exploration into the structure-activity relationship (SAR) of these compounds .

- Cancer Cell Proliferation : Another study demonstrated that certain derivatives could induce apoptosis in cancer cells through HsClpP activation. This mechanism shows promise for developing new cancer therapies that target mitochondrial pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid | Thiazole Structure | Antimicrobial |

| 5-(Piperidin-4-yl)-1,3-imidazole-4-carboxylic acid | Imidazole Structure | Anticancer |

Q & A

Q. What are the common synthetic routes for 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-carboxylic acid derivatives can be prepared by reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA to form intermediates, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields.

Q. How can structural characterization of this compound be performed?

Key techniques include:

- NMR spectroscopy to confirm the piperidine and oxazole ring connectivity.

- FT-IR spectroscopy to identify carboxylic acid (-COOH) and heterocyclic ring vibrations.

- Mass spectrometry for molecular weight validation. These methods are standard for verifying purity and structural integrity in heterocyclic compounds .

Q. What biological assays are used for initial screening of its activity?

Primary assays include:

- Enzyme inhibition studies (e.g., kinases, proteases) using fluorescence-based or colorimetric assays.

- Antimicrobial screening via broth microdilution to determine minimum inhibitory concentrations (MICs).

- Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines .

Q. What are the recommended storage conditions for this compound?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Desiccants should be used to avoid moisture absorption, which can degrade the carboxylic acid group .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving palladium catalysts?

Q. How do computational methods (e.g., DFT) aid in resolving spectral data contradictions?

Density Functional Theory (DFT) calculations predict vibrational frequencies and NMR chemical shifts, helping assign experimental spectra. For example, discrepancies between theoretical and observed IR peaks for the oxazole ring can be resolved by optimizing molecular geometry in solvent models .

Q. What strategies address inconsistencies in biological activity across studies?

- Dose-response reevaluation : Ensure activity is concentration-dependent and not an artifact of assay conditions.

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in cell-based assays.

- Target engagement studies (e.g., SPR or ITC) to confirm direct binding to purported targets .

Q. How can degradation pathways be analyzed under stressed conditions?

- Perform forced degradation studies using acid/base hydrolysis, thermal stress, and UV exposure.

- Identify degradation products via LC-MS/MS and compare with predicted pathways using software like ACD/Labs.

- Stability-indicating HPLC methods with C18 columns and gradient elution are recommended .

Q. What advanced analytical techniques validate purity for regulatory submissions?

Q. How can computational docking studies improve target selectivity?

- Use molecular docking (AutoDock Vina, Glide) to model interactions with off-target receptors (e.g., GPCRs).

- Validate predictions with mutagenesis assays to identify critical binding residues.

- Compare binding free energies (MM-PBSA) to prioritize analogs with higher selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.